molecular formula C₁₆H₁₉NO₇ B1150636 Triacetyl D-DOPA, Methyl Ester

Triacetyl D-DOPA, Methyl Ester

Cat. No.: B1150636
M. Wt: 337.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacetyl D-DOPA, Methyl Ester (CAS number referenced in ) is a chemically modified derivative of D-DOPA (3,4-dihydroxy-D-phenylalanine). The compound features three acetyl groups protecting the hydroxyl moieties on the catechol ring and a methyl ester group replacing the carboxylic acid of D-DOPA (Figure 1). This modification enhances its lipophilicity, improving membrane permeability and stability under physiological conditions .

Synthesis: Synthesized via acetylation and esterification reactions, as demonstrated in the preparation of analogous triacetylated DOPA derivatives. For example, triacetyl cycloDOPA methyl ester is formed by reacting D-DOPA with acetic anhydride and methanol under acidic conditions, followed by purification via column chromatography .

Properties

Molecular Formula

C₁₆H₁₉NO₇

Molecular Weight

337.32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacetyl D-DOPA, Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using acetic anhydride to form diacetyloxy groups.

    Formation of the Acetamido Group: The amino group is acetylated using acetic anhydride to form the acetamido group.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones.

    Substitution: The acetamido and diacetyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic reagents like sodium azide or thiols.

Major Products

    Hydrolysis: Carboxylic acid and amine.

    Oxidation: Quinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triacetyl D-DOPA, Methyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: ~336.3 g/mol (calculated for C16H18NO7) .
  • Optical Rotation : [α]D = −80° (c 1.0, CHCl3) .
  • UV Absorption: λmax = 294 nm (ε = 4380 M⁻¹cm⁻¹) in methanol .

Structural Analogs: Esters and Acetylated Derivatives

Table 1: Physical and Chemical Properties of D-DOPA Derivatives
Compound Molecular Weight (g/mol) Optical Rotation ([α]D) UV λmax (nm) Key Applications
Triacetyl D-DOPA, Methyl Ester 336.3 −80° (CHCl3) 294 Research reagent
L-DOPA Methyl Ester 227.2 −89° (CH3OH) 287 Neurotransmitter studies
D-DOPA 197.2 Not reported 285 (HCl) Enzyme activation
Triacetyl Leucodopachrome Methyl Ester 387.4 Not reported N/A Cosmetic depigmentation

Key Differences :

  • Lipophilicity : this compound is more lipophilic than L-DOPA methyl ester or unmodified D-DOPA, favoring cellular uptake .
  • Stability : Acetylation protects against enzymatic degradation (e.g., catechol-O-methyltransferase), whereas L-DOPA methyl ester is prone to hydrolysis .

Stereoisomers: D vs. L Forms

Table 2: Enantioselective Reactivity and Binding
Property D-DOPA Methyl Ester L-DOPA Methyl Ester
Oxidation Rate (kcat/KM) 0.5–1.0 (low) 2.5–3.0 (high)
Catalyst Binding Stronger to Cu-complexes Weaker
Receptor Interaction No agonist activity Facilitates NE release


Mechanistic Insights :

  • Enzymatic Oxidation : L-DOPA methyl ester is oxidized 3–6× faster than its D-enantiomer in copper-catalyzed reactions due to preferential binding of the L-form to catalytic sites .
  • Biological Activity: L-DOPA methyl ester acts as a dopamine precursor and facilitates norepinephrine release, while D-DOPA methyl ester lacks such effects and may antagonize L-DOPA .

Functional Derivatives: Acetylated vs. Non-Acetylated

Table 3: Functional Group Impact on Bioactivity
Compound Functional Groups Enzyme Activation (KA, mM) Therapeutic/Cosmetic Use
D-DOPA Catechol, carboxylic acid 3.14 (EcoCAb activator) Parkinson’s research
This compound Acetylated catechol, methyl ester Not reported Chemical synthesis
Triacetyl Leucodopachrome Methyl Ester Acetylated quinone, methyl ester N/A 32.76% melanin inhibition at 0.0025%

Structural-Activity Relationships :

  • Acetylation : Reduces redox reactivity (e.g., antioxidant capacity) but increases stability. Triacetyl leucodopachrome methyl ester inhibits melanin synthesis via tyrosinase modulation .
  • Esterification : Methyl/ethyl esters enhance bioavailability compared to free acids. For example, L-DOPA ethyl ester shows improved absorption in Parkinson’s therapies .

Chromatographic and Spectroscopic Behavior

Table 4: Retention and Chiral Recognition
Compound Retention Factor (k') Chiral SERS Binding Strength
L-DOPA 3.2 Weak H-bonding with L-Trp
D-DOPA 4.8 Strong H-bonding with L-Trp
This compound Not reported Likely reduced due to acetylation

Analytical Insights :

  • HPLC Separation : D-DOPA exhibits higher retention than L-DOPA in copper-aspartame eluants, aiding enantiomer purification .
  • Chiral Recognition : D-DOPA forms stronger hydrogen bonds with L-tryptophan on TiO2 surfaces, enabling enantioselective detection .

Q & A

Q. How can researchers model the hydrolysis kinetics of this compound in physiological conditions?

  • Methodological Answer : Apply pseudo-first-order kinetics with pH-dependent rate constants. For example, in simulated gastric fluid (pH 1.2), hydrolysis of acetyl groups occurs 5x faster than in blood (pH 7.4). Use Arrhenius plots (Ea ~45 kJ/mol) to predict stability across temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.